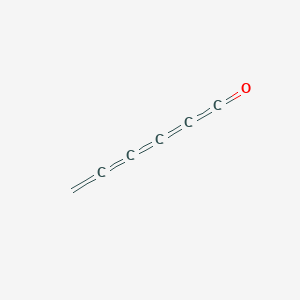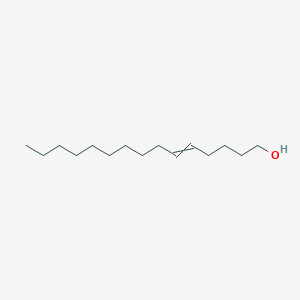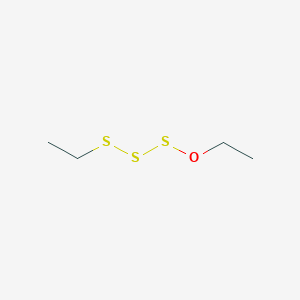
1-Ethoxy-3-ethyltrisulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-3-ethyltrisulfane is an organosulfur compound characterized by the presence of three sulfur atoms in its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-ethyltrisulfane can be synthesized through several methods. One common approach involves the reaction of ethyl mercaptan with sulfur monochloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the trisulfane linkage.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of catalysts and optimized reaction conditions further enhances the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-3-ethyltrisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can break the trisulfane linkage, yielding simpler sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or ethyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl mercaptan and other sulfur-containing compounds.
Substitution: Various substituted trisulfanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-3-ethyltrisulfane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s unique sulfur structure makes it a subject of study in biochemical pathways involving sulfur metabolism.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Wirkmechanismus
The mechanism by which 1-ethoxy-3-ethyltrisulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. The compound can form disulfide bonds with proteins, altering their structure and function. This interaction is crucial in biochemical pathways where sulfur plays a regulatory role.
Vergleich Mit ähnlichen Verbindungen
- 1-Methoxy-3-methyltrisulfane
- 1-Propoxy-3-propyltrisulfane
- 1-Butoxy-3-butyltrisulfane
Comparison: 1-Ethoxy-3-ethyltrisulfane is unique due to its specific ethoxy and ethyl groups, which influence its reactivity and solubility. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it a valuable compound for targeted applications.
Eigenschaften
CAS-Nummer |
63833-15-8 |
|---|---|
Molekularformel |
C4H10OS3 |
Molekulargewicht |
170.3 g/mol |
IUPAC-Name |
(ethyltrisulfanyl)oxyethane |
InChI |
InChI=1S/C4H10OS3/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
UDFRAKIYOMMPNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOSSSCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(1,3-Dibutoxypropan-2-yl)oxy]octane](/img/structure/B14507242.png)
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
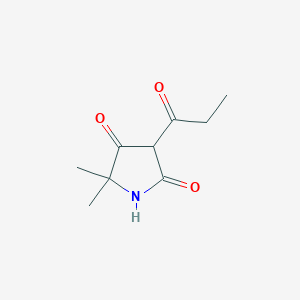

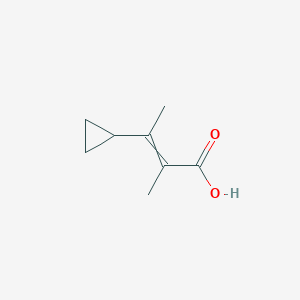
arsane](/img/structure/B14507262.png)
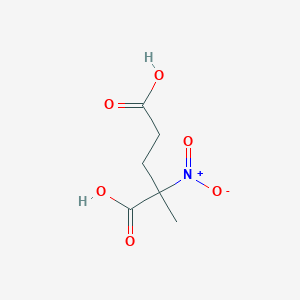
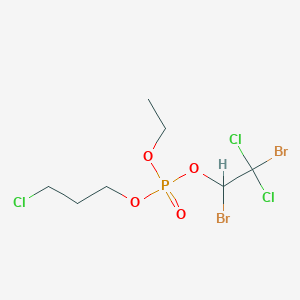

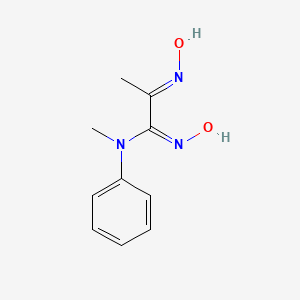
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
